Chemical structure and stereochemistry of 2-Amino-4-methylhexanoic acid
Chemical structure and stereochemistry of 2-Amino-4-methylhexanoic acid
Structural Stereochemistry, Asymmetric Synthesis, and Pharmacophore Applications
Executive Summary
2-Amino-4-methylhexanoic acid (often distinct from, but structurally related to, homoleucine) represents a critical scaffold in modern peptidomimetics. Unlike the proteinogenic amino acid Leucine (2-amino-4-methylpentanoic acid), this
This technical guide dissects the stereochemical complexity of the molecule, provides a validated protocol for its asymmetric synthesis, and analyzes its utility in stabilizing secondary peptide structures.
Part 1: Chemical Identity and Stereochemical Analysis[1]
1.1 Structural Connectivity and Nomenclature
The IUPAC designation 2-amino-4-methylhexanoic acid describes a six-carbon chain with an amino group at C2 and a methyl branch at C4.
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Molecular Formula:
[1] -
Molecular Weight: 145.20 g/mol
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Distinct Feature: The molecule possesses two stereogenic centers:
- -Carbon (C2): Determines the L/D configuration (typically (S) for L-amino acids).
- -Carbon (C4): Creates diastereomeric diversity.
1.2 The Four Stereoisomers
Because
| Isomer Configuration | Common Designation | Stereochemical Relationship |
| (2S, 4R) | L- threo-like | Diastereomer A |
| (2S, 4S) | L- erythro-like | Diastereomer B |
| (2R, 4S) | D- threo-like | Enantiomer of A |
| (2R, 4R) | D- erythro-like | Enantiomer of B |
Note on Nomenclature: While sometimes loosely referred to as "Homoleucine," strict IUPAC nomenclature reserves "Homoleucine" for 2-amino-5-methylhexanoic acid (one carbon extension at the terminus). 2-Amino-4-methylhexanoic acid is a constitutional isomer of Homoleucine.
1.3 Visualization of Stereochemical Divergence
The following diagram illustrates the stereochemical relationships and the impact of the C4-methyl group on side-chain rotation.
Figure 1: Stereochemical tree illustrating the divergence of the four isomers based on Alpha (C2) and Gamma (C4) chirality.
Part 2: Validated Synthetic Protocol
Synthesizing 2-amino-4-methylhexanoic acid with high diastereomeric excess (de) requires controlling both chiral centers. A standard Strecker synthesis yields a racemic mixture.
Recommended Route: Evans Asymmetric Alkylation . This method utilizes a chiral oxazolidinone auxiliary to control the C2 stereochemistry, while the C4 stereochemistry is derived from the starting alkyl halide.
2.1 Experimental Workflow
Prerequisites:
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Chiral Auxiliary: (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary).
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Electrophile: (S)-1-iodo-2-methylbutane (Derived from (S)-2-methylbutanol, often found in fusel oil).
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Base: NaHMDS or LDA (Lithium Diisopropylamide).
Step-by-Step Methodology:
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Auxiliary Acylation:
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React (S)-4-benzyl-2-oxazolidinone with bromoacetyl bromide (or acetyl chloride followed by halogenation) to form the N-acyl imide.
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Why: The oxazolidinone provides steric bulk that directs the incoming electrophile to the face opposite the benzyl group.
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Glycinate Formation (Azidation/Amine Introduction Strategy):
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Alternatively, use the Evans-Vederas approach: Acylate the auxiliary with isovaleric acid derivatives, then perform electrophilic azidation (Trisyl azide).
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Preferred for this specific scaffold: Alkylation of a Glycine Enolate Equivalent .
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Substrate: N-acyloxazolidinone derived from glycine (protected amine).
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Enolization & Alkylation (The Critical Step):
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Cooling: Cool the reaction vessel to -78°C in THF.
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Enolization: Add NaHMDS (1.1 eq). The lithium cation coordinates between the enolate oxygen and the auxiliary carbonyl, locking the conformation (Z-enolate).
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Addition: Add (S)-1-iodo-2-methylbutane (or the triflate for higher reactivity) dropwise.
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Mechanism: The electrophile attacks from the si-face (away from the benzyl group), setting the C2 configuration to (S). The C4 configuration is retained from the alkyl halide.
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Hydrolysis:
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Cleave the auxiliary using LiOH/H2O2. This yields the free acid while preventing racemization.
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Purification:
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Recrystallization or Ion-Exchange Chromatography.
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2.2 Synthetic Pathway Visualization
Figure 2: Asymmetric synthesis workflow via Evans Alkylation to secure (2S, 4S) stereochemistry.
Part 3: Analytical Characterization
Distinguishing the diastereomers requires high-field NMR. The "Gamma-Effect" is the primary diagnostic tool.
3.1 NMR Spectroscopy Diagnostics
In the
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-Methyl Group: Appears as a doublet. The coupling constant (
) and chemical shift ( ) vary slightly between syn and anti relationships relative to the carboxyl group. - -Protons (C3): These are diastereotopic. In the (2S, 4S) isomer, the steric bulk of the methyl group may cause a larger magnetic non-equivalence between the two C3 protons compared to the (2S, 4R) isomer.
3.2 Mass Spectrometry
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Ionization: ESI-MS (Positive Mode).
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Expected m/z:
. -
Fragmentation: Loss of COOH (M-45) and loss of the side chain are common fragmentation pathways.
Part 4: Applications in Drug Development
4.1 Conformational Restriction (The "Gamma Effect")
Incorporating 2-amino-4-methylhexanoic acid into a peptide backbone restricts the
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Mechanism: The C4-methyl group creates steric clashes with the peptide backbone carbonyl (
) when the side chain adopts certain rotamers (specifically or ). -
Result: This biases the peptide towards specific secondary structures (e.g.,
-turn or extended helix), reducing the entropic penalty upon binding to a receptor.
4.2 Proteolytic Stability
Non-proteinogenic amino acids are poor substrates for endogenous proteases. Replacing Leucine with 2-amino-4-methylhexanoic acid in a bioactive peptide (e.g., a GLP-1 analog or antimicrobial peptide) often significantly extends the plasma half-life (
4.3 Bioisosterism
It serves as a Super-Leucine . It retains the hydrophobic pharmacophore of Leucine but adds volume, which can fill larger hydrophobic pockets in GPCRs or kinase active sites, potentially increasing potency.
References
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Natural Product Occurrence
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Synthetic Methodology (Analogous Systems)
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Conformational Analysis
- Title: Conformational Preferences of β– and γ–Amin
- Context: Discusses the impact of gamma-substitution on backbone torsion angles, relevant for understanding the "Gamma Effect" in 4-methylhexanoic acid.
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Source:5
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Chemical Data & Properties
Sources
- 1. PubChemLite - 2-amino-4-methylhexanoic acid hydrochloride (C7H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational Preferences of β– and γ–Aminated Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-methylhexanoic acid | C7H15NO2 | CID 520755 - PubChem [pubchem.ncbi.nlm.nih.gov]
